molecular formula C11H8CuF3N2S B2765968 Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate CAS No. 1413732-47-4

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate

Cat. No.: B2765968
CAS No.: 1413732-47-4
M. Wt: 320.8
InChI Key: TWUWEXFRMUWRRW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper(I) salts with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands under controlled conditions. One common method involves dissolving copper(I) chloride in an appropriate solvent, such as acetonitrile, and then adding 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands. The reaction mixture is stirred at room temperature for several hours to ensure complete coordination of the ligands to the copper ion. The resulting product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) center typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes. Substitution reactions can produce a variety of copper complexes with different ligand environments .

Scientific Research Applications

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves the interaction of the copper ion with molecular targets. In biological systems, the copper ion can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cytotoxic effects. In catalytic applications, the copper ion facilitates the activation of substrates and promotes the formation of desired products through coordination and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to its specific ligand combination, which imparts distinct chemical and physical properties. The presence of trifluoromethanethiolate enhances the compound’s stability and reactivity, making it suitable for specialized applications in catalysis and material science .

Properties

CAS No.

1413732-47-4

Molecular Formula

C11H8CuF3N2S

Molecular Weight

320.8

IUPAC Name

copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate

InChI

InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1

InChI Key

TWUWEXFRMUWRRW-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.